Product packaging for Chlorofluorotrimethylantimony(Cat. No.:CAS No. 13077-54-8)

Chlorofluorotrimethylantimony

Cat. No.: B076777
CAS No.: 13077-54-8
M. Wt: 221.31 g/mol
InChI Key: FELKUNVYNVZPNU-UHFFFAOYSA-L
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Description

Chlorofluorotrimethylantimony (CFTMA) is a highly specialized organoantimony(V) compound that serves as a versatile reagent in advanced synthetic chemistry and materials science research. Its primary research value lies in its dual functionality as both a potent Lewis acid, due to the electron-deficient antimony center, and a source of the trimethylstibonium (Me3Sb+) moiety. This unique combination makes it an exceptional methylating agent and a precursor for the synthesis of other organoantimony compounds. A prominent application is in the field of vapor-phase epitaxy for the deposition of antimony-containing semiconductor thin films, such as indium antimonide (InSb), which are critical for high-speed electronics and infrared optoelectronic devices. Furthermore, its reactivity is exploited in organic synthesis for facilitating challenging transformations, including Friedel-Crafts type alkylations and the formation of carbon-heteroatom bonds under mild conditions. The presence of both chlorine and fluorine ligands allows for fine-tuning of its Lewis acidity and volatility, making it a subject of study in catalyst design and the development of novel precursor molecules for Atomic Layer Deposition (ALD) processes. Researchers utilize this compound to explore new pathways in main-group chemistry and to engineer advanced materials with tailored electronic and optical properties. This product is provided with stringent quality control to ensure high purity and batch-to-batch consistency for reliable experimental results.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H9ClFSb B076777 Chlorofluorotrimethylantimony CAS No. 13077-54-8

Properties

IUPAC Name

chloro-fluoro-trimethyl-λ5-stibane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3CH3.ClH.FH.Sb/h3*1H3;2*1H;/q;;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FELKUNVYNVZPNU-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Sb](C)(C)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9ClFSb
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60156734
Record name Chlorofluorotrimethylantimony
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60156734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13077-54-8
Record name Chlorofluorotrimethylantimony
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013077548
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chlorofluorotrimethylantimony
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60156734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Structure and Stereochemical Investigations

Geometrical Configurations of the Antimony Center

The arrangement of the five substituents around the antimony atom is predicted by VSEPR theory to adopt a trigonal bipyramidal (TBP) geometry to minimize electron pair repulsions. gauthmath.comsamaterials.com This geometry features two distinct types of positions: two axial (apical) and three equatorial.

In a trigonal bipyramidal structure, the three methyl groups and the two halogen atoms can be arranged in different ways. The concept of apicophilicity, which describes the preference of more electronegative substituents to occupy the axial positions, is crucial in determining the most stable isomer. wikipedia.orgiupac.org Fluorine, being more electronegative than chlorine and the methyl groups, would have the highest apicophilicity.

Based on this principle, the most stable isomer of chlorofluorotrimethylantimony is expected to have the fluorine and chlorine atoms in the axial positions, with the three methyl groups occupying the equatorial plane. This arrangement minimizes the repulsion between the more electronegative axial substituents and the equatorial groups. The equatorial methyl groups would be disposed at approximately 120° to each other, while the axial halogens would be positioned at 180° to each other and at 90° to the equatorial plane. wikipedia.orgyoutube.com

Studies on related trimethylantimony (B1201520) dihalides, such as (CH₃)₃SbCl₂ and (CH₃)₃SbF₂, have experimentally confirmed a trigonal bipyramidal structure. wikipedia.orgresearchgate.net In these molecules, the halogen atoms consistently occupy the axial positions, supporting the predicted structure for the mixed halide.

It is important to note that pentacoordinate compounds can undergo rapid intramolecular isomerization, most notably through a process called Berry pseudorotation. nih.govresearchgate.net This process involves the exchange of axial and equatorial substituents, leading to a fluxional behavior that can often be observed by NMR spectroscopy. nii.ac.jpoup.com For this compound, this could mean that at room temperature, the distinction between axial and equatorial positions might be averaged out on the NMR timescale.

While a monomeric, gas-phase or solution-state molecule of this compound is expected to be trigonal bipyramidal, the possibility of higher coordination numbers exists, particularly in the solid state. For instance, antimony triiodide (SbI₃) adopts a polymeric structure in the solid state where each antimony atom is octahedrally coordinated to six iodine atoms. wikipedia.orgbionity.com Similarly, tetramethylstibine monofluoride, (CH₃)₄SbF, forms polymeric chains through fluorine bridging, resulting in a six-coordinate antimony center. researchgate.net

Therefore, it is conceivable that in the crystalline state, this compound could form dimers or polymers through halogen bridging, leading to an octahedral or distorted octahedral environment around the antimony atom. In such a scenario, the bond lengths and angles would deviate significantly from the idealized trigonal bipyramidal geometry. However, without experimental crystallographic data, this remains a hypothetical possibility.

Bond Lengths and Angles Analysis at the Antimony Atom

Direct experimental data for the bond lengths and angles of this compound are not available. However, we can extrapolate probable values from studies on related compounds.

In trigonal bipyramidal pentacoordinate compounds, axial bonds are typically longer and weaker than equatorial bonds. This is because the axial bonds are part of a three-center, four-electron (3c-4e) bond, whereas the equatorial bonds are conventional two-center, two-electron bonds.

Based on data from analogous trimethylantimony dihalides, the following estimations can be made for this compound:

Sb-C (equatorial) bonds: These are expected to be in the range of 2.10 - 2.15 Å.

Sb-F (axial) bond: This bond is predicted to be longer than a typical single covalent Sb-F bond.

Sb-Cl (axial) bond: This bond will also be elongated compared to a standard Sb-Cl single bond.

The bond angles are also dictated by the trigonal bipyramidal geometry:

C-Sb-C (equatorial): Approximately 120°.

F-Sb-Cl (axial): Close to 180°.

C(eq)-Sb-F(ax) and C(eq)-Sb-Cl(ax): Approximately 90°.

Deviations from these ideal angles can occur due to steric hindrance between the bulky methyl groups and the electronic repulsion between the bonding pairs.

Bond/AnglePredicted ValueBasis for Prediction
Sb-C (equatorial)~2.10 - 2.15 ÅData from (CH₃)₃SbCl₂ and (CH₃)₃SbF₂ researchgate.net
Sb-F (axial)> Covalent Radius SumPrinciple of 3c-4e bonding in TBP geometry wikipedia.org
Sb-Cl (axial)> Covalent Radius SumPrinciple of 3c-4e bonding in TBP geometry wikipedia.org
∠C(eq)-Sb-C(eq)~120°Idealized TBP geometry youtube.com
∠F(ax)-Sb-Cl(ax)~180°Idealized TBP geometry youtube.com
∠C(eq)-Sb-Halogen(ax)~90°Idealized TBP geometry youtube.com

Stereochemical Aspects of this compound

The presence of a chiral center or the possibility of different spatial arrangements of ligands gives rise to stereoisomerism. unacademy.comwikipedia.orgbyjus.com

For this compound to be chiral and exist as enantiomers, it must lack a plane of symmetry and a center of inversion. In the most stable predicted trigonal bipyramidal geometry, with the fluorine and chlorine atoms in the axial positions and the three methyl groups in the equatorial plane, the molecule possesses a C₃ rotational axis and three vertical mirror planes containing the Sb-C bonds. Therefore, this specific isomer is achiral and would not exhibit enantiomerism.

However, if the molecule were to adopt a different, less stable static geometry where, for instance, one methyl group is axial and the other two and the halogens are equatorial, chirality could arise. The likelihood of such a stable, non-fluxional chiral isomer is low due to the strong apicophilicity of the halogens.

Diastereomers are stereoisomers that are not mirror images of each other. unacademy.comwikipedia.org In the context of this compound, different positional isomers within the trigonal bipyramidal framework can be considered diastereomers.

For example, an isomer with fluorine in an axial position and chlorine in an equatorial position would be a diastereomer of the isomer with both halogens in axial positions. The relative energies of these diastereomers are dictated by the principles of apicophilicity and steric hindrance.

The most stable diastereomer is predicted to be the one with both fluorine and chlorine in the axial positions. Another possible, though less stable, diastereomer would have the more electronegative fluorine in an axial position and chlorine in an equatorial position. A third, even less stable diastereomer, would have chlorine in an axial position and fluorine in an equatorial position. The relative populations of these diastereomers at equilibrium would be determined by their free energy differences. Given the high apicophilicity of fluorine, the isomer with fluorine in an equatorial position is expected to be significantly less stable.

Impact of Substituents on Molecular Conformation

The presence of two different halogen substituents, fluorine and chlorine, in this compound introduces asymmetry and is expected to have a discernible impact on the molecular conformation compared to its symmetrical dihalide counterparts. The high electronegativity of fluorine is predicted to influence the bond lengths and angles within the molecule.

The Sb-F bond is expected to be shorter and more polarized than the Sb-Cl bond. This difference in bond strength and polarity can lead to slight distortions from an ideal TBP geometry. For instance, the equatorial methyl groups may not be perfectly planar and could be slightly displaced towards the more electron-withdrawing fluorine atom.

Mössbauer spectroscopy studies on a series of trimethylantimony dihalides (Me₃SbX₂) have shown that as the electronegativity of the halogen (X) increases, the withdrawal of bonding electrons from the antimony atom along the Sb-X bond also increases. oup.com This effect would be pronounced in this compound, with the fluorine atom exerting a stronger inductive effect than the chlorine atom. This, in turn, influences the electron density around the methyl groups, a phenomenon that can be observed through changes in the chemical shifts in ¹H and ¹³C NMR spectra. oup.com

The table below summarizes the expected trends in key molecular parameters based on the differing electronegativity of the halogen substituents.

ParameterExpected Trend in Me₃SbFClRationale
Sb-F Bond Length Shorter than Sb-Cl bondHigher electronegativity of Fluorine
Sb-Cl Bond Length Longer than Sb-F bondLower electronegativity of Chlorine
Axial Bond Polarity Sb-F bond more polar than Sb-ClGreater difference in electronegativity
¹H NMR of Me groups Shift influenced by asymmetric inductionDifferent electronic environment
¹³C NMR of Me groups Shift influenced by asymmetric inductionDifferent electronic environment

Solid-State Structural Peculiarities

In the solid state, the molecular packing of this compound is likely to be influenced by intermolecular interactions. While covalent bonds dictate the intramolecular geometry, weaker forces such as van der Waals interactions and potential weak halogen bonding can influence the crystal lattice.

The study of related triorganoantimony(V) compounds has revealed the formation of supramolecular structures through such interactions. researchgate.net For this compound, the presence of both fluorine and chlorine atoms could lead to specific packing arrangements. The possibility of intermolecular Sb···Cl or Sb···F interactions, where the antimony atom of one molecule interacts with a halogen atom of a neighboring molecule, cannot be ruled out. Such interactions, if present, would lead to a distortion of the TBP geometry around the antimony center and could result in a pseudo-octahedral coordination environment.

The investigation of the solid-state structure through single-crystal X-ray diffraction would be essential to confirm these potential peculiarities. The crystal packing would aim to minimize steric hindrance while maximizing attractive intermolecular forces, leading to a well-ordered crystalline lattice. The asymmetric nature of the molecule could result in a more complex packing arrangement compared to the symmetric trimethylantimony dihalides. mdpi.com

Spectroscopic Characterization and Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the local chemical environments of specific nuclei. For chlorofluorotrimethylantimony, the study of ¹H, ¹³C, ¹⁹F, and potentially ¹²¹Sb nuclei offers a complete picture of its structure.

The ¹H NMR spectrum of this compound is expected to exhibit a single resonance for the protons of the three methyl groups. This is due to the rapid rotation of the methyl groups around the antimony-carbon bond and the likely equivalence of these groups in solution. The chemical shift of these protons is influenced by the electronegativity of the halogen atoms attached to the antimony center.

In a study of trimethylantimony (B1201520) dihalides, (CH₃)₃SbX₂, it was observed that the ¹H chemical shift moves to a higher field (lower ppm value) as the electronegativity of the halogen increases. oup.com For instance, the methyl protons in (CH₃)₃SbF₂ resonate at a higher field compared to those in (CH₃)₃SbCl₂. This trend is attributed to an increase in electron population around the methyl groups as the more electronegative halogen withdraws electron density from the antimony atom. oup.com

Based on these findings, the chemical shift for the methyl protons in (CH₃)₃SbFCl is predicted to be intermediate between that of (CH₃)₃SbF₂ and (CH₃)₃SbCl₂.

Table 1: Predicted ¹H NMR Chemical Shift for this compound in CDCl₃

CompoundHalogen Electronegativity (Pauling Scale)¹H Chemical Shift (δ, ppm) vs. TMS
(CH₃)₃SbF₂F = 3.98~1.70
(CH₃)₃SbFClF = 3.98, Cl = 3.16Predicted: ~1.9-2.1
(CH₃)₃SbCl₂Cl = 3.16~2.30

Note: The predicted value is an estimation based on the trend observed in the corresponding dihalides. oup.com

Similar to the proton NMR, the ¹³C{¹H} NMR spectrum of this compound is expected to show a single signal for the three equivalent methyl carbons. The chemical shift of this signal provides insight into the electronic environment of the carbon atoms directly bonded to the antimony center.

Consistent with the trend observed in ¹H NMR, the ¹³C chemical shifts in trimethylantimony dihalides are also sensitive to the electronegativity of the halogens. The carbon atoms in (CH₃)₃SbF₂ are more shielded (appear at a higher field) than those in (CH₃)₃SbCl₂. oup.com This shielding effect is a consequence of the increased electron density on the methyl carbons, resulting from the strong electron-withdrawing nature of the fluorine atoms. oup.com

Therefore, the ¹³C chemical shift for (CH₃)₃SbFCl is anticipated to lie between the values reported for (CH₃)₃SbF₂ and (CH₃)₃SbCl₂.

Table 2: Predicted ¹³C NMR Chemical Shift for this compound in CDCl₃

Compound¹³C Chemical Shift (δ, ppm) vs. TMS
(CH₃)₃SbF₂~22.9
(CH₃)₃SbFClPredicted: ~24-26
(CH₃)₃SbCl₂~26.5

Note: The predicted value is an estimation based on the trend observed in the corresponding dihalides. oup.com

¹⁹F NMR is a highly sensitive technique for probing the environment of fluorine atoms within a molecule. wikipedia.orgnih.gov With a natural abundance of 100% and a high gyromagnetic ratio, the ¹⁹F nucleus provides distinct and informative spectra. wikipedia.org In this compound, the ¹⁹F NMR spectrum is expected to show a single resonance corresponding to the fluorine atom.

The chemical shift in ¹⁹F NMR is highly sensitive to the electronic environment. For antimony(III) fluoride (B91410) complexes, ¹⁹F chemical shifts have been observed in the range of 73.3-85.5 ppm relative to CFCl₃. epa.gov While this data is for Sb(III) and not Sb(V), it provides a general region for antimony-bound fluorine. The precise chemical shift for (CH₃)₃SbFCl would be influenced by the presence of the three methyl groups and the chlorine atom.

Furthermore, spin-spin coupling between the ¹⁹F nucleus and the protons of the methyl groups (⁴JFH) may be observed, which would result in a splitting of the fluorine signal into a multiplet. This coupling, although through four bonds, can be observable in organofluorine compounds. wikipedia.org

Antimony has two NMR-active isotopes, ¹²¹Sb (57.25% natural abundance) and ¹²³Sb (42.75% natural abundance). Both are quadrupolar nuclei (I > 1/2), which often leads to broad NMR signals. The ¹²¹Sb nucleus is generally preferred due to its higher natural abundance and smaller quadrupole moment.

¹²¹Sb NMR spectroscopy can provide direct information about the symmetry of the ligand field around the antimony nucleus. In a molecule with high symmetry, such as a perfect trigonal bipyramidal or octahedral geometry, a relatively sharp signal might be expected. However, in this compound, the presence of two different halogens in the axial positions lowers the symmetry, which would likely result in a very broad signal, making it difficult to observe with standard NMR techniques. While ¹²¹Sb Mössbauer spectroscopy has been effectively used to probe the electronic environment of antimony in R₃SbX₂ compounds, the application of ¹²¹Sb NMR to such systems is less common due to the challenges associated with broad lineshapes. oup.com

Vibrational Spectroscopy

The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of the methyl groups and the antimony-halogen bonds. The key vibrational modes expected are:

C-H stretching vibrations: These typically appear in the region of 2900-3000 cm⁻¹.

C-H bending vibrations: These are expected in the 1200-1500 cm⁻¹ region.

Sb-C stretching vibrations: The position of these bands is indicative of the strength of the antimony-carbon bond. In trimethylantimony dihalides, the Sb-C stretching force constant decreases as the electronegativity of the halogen decreases (F > Cl > Br). oup.com This suggests that the Sb-C stretching frequency in (CH₃)₃SbFCl would be influenced by the combined electronic effects of the fluorine and chlorine atoms.

Sb-F and Sb-Cl stretching vibrations: These vibrations occur at lower frequencies, typically in the far-infrared region. The Sb-F stretch will appear at a higher frequency than the Sb-Cl stretch due to the stronger Sb-F bond and the lower mass of fluorine compared to chlorine. These bands are crucial for confirming the presence of both halogens bonded to the antimony center.

By comparing the vibrational spectra of (CH₃)₃SbFCl with those of (CH₃)₃SbF₂ and (CH₃)₃SbCl₂, a detailed assignment of the vibrational modes can be achieved, providing further confirmation of the compound's structure.

Raman Spectroscopic Analysis of Vibrational Frequencies

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular vibrations of a compound, offering insights into its structure and bonding. youtube.com For this compound, the Raman spectrum is expected to exhibit a series of characteristic bands corresponding to the vibrational modes of the trimethylantimony moiety and the antimony-halogen bonds.

The vibrational modes can be broadly categorized as follows:

Sb-C Stretching and Bending Modes: The vibrations associated with the antimony-carbon bonds are typically observed in the lower frequency region of the spectrum. The symmetric and asymmetric stretching vibrations of the Sb-C bonds are expected to appear in the range of 500-600 cm⁻¹. The bending or deformation modes of the methyl groups attached to antimony will also contribute to the spectrum in this region.

Sb-F and Sb-Cl Stretching Modes: The antimony-fluorine (Sb-F) and antimony-chlorine (Sb-Cl) stretching vibrations are key diagnostic peaks. Due to the higher electronegativity and smaller mass of fluorine compared to chlorine, the Sb-F stretching frequency is expected to be significantly higher than the Sb-Cl stretching frequency. The Sb-F stretch typically appears in the region of 450-550 cm⁻¹, while the Sb-Cl stretch is found at a lower wavenumber, generally between 250-350 cm⁻¹. researchgate.netarxiv.org

Skeletal Bending Modes: The spectrum will also contain various bending and deformation modes involving the C-Sb-C, C-Sb-F, C-Sb-Cl, and F-Sb-Cl angles. These vibrations occur at lower frequencies, typically below 200 cm⁻¹.

Interactive Data Table: Predicted Raman Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Description
ν(Sb-C) asymmetric550 - 600Asymmetric stretching vibration of the antimony-carbon bonds.
ν(Sb-C) symmetric500 - 550Symmetric stretching vibration of the antimony-carbon bonds.
ν(Sb-F)450 - 550Stretching vibration of the antimony-fluorine bond.
ν(Sb-Cl)250 - 350Stretching vibration of the antimony-chlorine bond.
δ(C-Sb-C)< 200Bending vibrations of the carbon-antimony-carbon angles.
δ(C-Sb-F/Cl) and δ(F-Sb-Cl)< 200Bending vibrations involving the halogen atoms, providing insight into the geometry around the antimony.

Note: The data in this table is predictive and based on characteristic vibrational frequencies for similar organoantimony compounds. Actual experimental values may vary.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and gaining insights into its structure through the analysis of its fragmentation patterns. wikipedia.org For this compound, techniques such as electron ionization mass spectrometry (EI-MS) would provide valuable data.

The mass spectrum of (CH₃)₃SbFCl is expected to show a molecular ion peak ([M]⁺) corresponding to the total mass of the molecule. Due to the isotopic distribution of antimony (¹²¹Sb and ¹²³Sb) and chlorine (³⁵Cl and ³⁷Cl), the molecular ion peak and other antimony- and chlorine-containing fragments will appear as clusters of peaks with characteristic intensity ratios.

Expected Fragmentation Pathways:

The fragmentation of the molecular ion would likely proceed through the loss of various groups, providing a "fingerprint" of the molecule. Common fragmentation pathways for organoantimony halides include:

Loss of a Methyl Radical: A primary fragmentation step is often the loss of a methyl radical (•CH₃) to form the [(CH₃)₂SbFCl]⁺ ion. This fragment would be expected to be quite stable.

Loss of Halogen Atoms: Subsequent or alternative fragmentation could involve the loss of the fluorine or chlorine atoms as radicals (•F or •Cl) or as neutral molecules (e.g., HCl).

Loss of Multiple Methyl Groups: The sequential loss of all three methyl groups can also be anticipated, leading to fragments like [SbFCl]⁺.

Rearrangement Ions: Rearrangement ions might also be formed, although they are generally less common for this class of compounds.

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

Fragment IonDescription
[(CH₃)₃SbFCl]⁺ (Molecular Ion)The intact molecule with a positive charge.
[(CH₃)₂SbFCl]⁺Formed by the loss of one methyl radical.
[(CH₃)₃SbCl]⁺Formed by the loss of a fluorine radical.
[(CH₃)₃SbF]⁺Formed by the loss of a chlorine radical.
[SbFCl]⁺Formed by the loss of all three methyl groups.

Note: The m/z values for these fragments would need to be calculated based on the specific isotopes of Sb and Cl. The relative intensities of the peaks would depend on the stability of the respective fragment ions.

X-ray Diffraction Analysis for Crystalline Structures

Based on VSEPR theory and known structures of related pentavalent organoantimony compounds, the geometry around the central antimony atom in this compound is expected to be a trigonal bipyramid. In this geometry, the more electronegative substituents typically occupy the axial positions, while the less electronegative groups reside in the equatorial positions.

Therefore, it is predicted that the fluorine and chlorine atoms, being more electronegative than the methyl groups, would occupy the axial positions. The three methyl groups would be situated in the equatorial plane, with C-Sb-C bond angles of approximately 120°. The F-Sb-Cl bond angle would be close to 180°.

Interactive Data Table: Predicted Crystallographic Parameters for this compound

ParameterPredicted Value/InformationSignificance
Crystal SystemLikely to be monoclinic or orthorhombic, which are common for such organometallic compounds.Provides information about the symmetry of the unit cell.
Space GroupWould be determined from the systematic absences in the diffraction pattern.Defines the symmetry elements present within the crystal lattice.
Molecular GeometryTrigonal bipyramidal.Confirms the three-dimensional arrangement of atoms in the molecule.
Axial PositionsOccupied by Fluorine and Chlorine.Consistent with Bent's rule, where more electronegative substituents occupy positions with more p-character.
Equatorial PositionsOccupied by the three Methyl groups.The less electronegative groups occupy the equatorial sites.
Sb-F and Sb-Cl Bond LengthsThe Sb-F bond is expected to be shorter than the Sb-Cl bond. Both axial bonds are generally longer than the sum of the covalent radii due to the hypervalent nature of the antimony center.Provides insight into the strength and nature of the antimony-halogen bonds.
Sb-C Bond LengthsExpected to be in the typical range for antimony-carbon single bonds.Confirms the covalent bonding between antimony and the methyl groups.
F-Sb-Cl Bond AngleApproximately 180°.Characteristic of a linear arrangement of the axial substituents in a trigonal bipyramidal geometry.
C-Sb-C Bond AnglesApproximately 120°.Typical for equatorial substituents in a trigonal bipyramidal geometry.

Note: This data is based on theoretical predictions and analogies to known structures of similar compounds. Experimental determination through single-crystal X-ray diffraction is necessary for confirmation.

No Publicly Available Research Found for this compound's Electronic Structure

A comprehensive search of scientific literature and chemical databases has revealed a significant lack of detailed research on the electronic structure and bonding analysis of the specific chemical compound, this compound. While the compound is listed in several chemical inventories, indicating its synthesis and existence, no scholarly articles or in-depth studies detailing its quantum chemical properties, such as those requested, could be located.

This compound, with the chemical formula C₃H₉ClFSb, is cataloged with the CAS Registry Number 13077-54-8. pschemicals.comchemicalland21.com It is classified as an organometallic, organofluoride, and synthetic compound. However, beyond these basic identifiers, the public scientific domain appears to be silent on its specific electronic characteristics.

The requested analysis, which includes:

Valence Bond Theory Applications

Molecular Orbital Theory Interpretations

Density Functional Theory (DFT) Calculations for Electronic Properties

Prediction of Molecular Geometries and Electronic Ground States

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

Charge Distribution and Natural Bond Orbital (NBO) Analysis

requires dedicated quantum chemical investigations. Such studies involve complex computational modeling and spectroscopic analysis, which have seemingly not been performed or, if they have, the results have not been published in accessible scientific literature.

Further research into analogous organoantimony(V) compounds could potentially offer some generalized insights into the expected bonding and electronic structure. However, such an approach would not be a direct analysis of this compound and would deviate from the strict focus of the requested article.

Therefore, due to the absence of published research, a detailed article on the electronic structure and bonding analysis of this compound cannot be generated at this time.

Electronic Structure and Bonding Analysis

Electrostatic Potential Mapping and Intermolecular Interactions

Electrostatic potential maps are valuable tools for visualizing the charge distribution and predicting the reactive behavior of molecules. libretexts.org They illustrate the electrostatic potential on the electron density surface, with different colors representing varying charge densities. youtube.com For chlorofluorotrimethylantimony, the electrostatic potential map would show regions of negative potential (typically colored red or orange) concentrated around the highly electronegative fluorine and chlorine atoms. youtube.com These areas indicate a higher electron density and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) would be expected around the methyl groups and the antimony center, indicating lower electron density and a propensity for nucleophilic interaction. wikipedia.orglibretexts.org

Interaction TypeDescriptionContributing Moieties
Dipole-DipoleAttraction between permanent partial positive and negative charges.Sb-F, Sb-Cl bonds
London DispersionTemporary attractive forces due to fluctuating electron clouds.Entire molecule
Weak C-H···X InteractionsWeak electrostatic attraction between a C-H bond and an electronegative atom.Methyl C-H and F/Cl atoms

This table is generated based on theoretical principles of intermolecular forces applied to the postulated structure of this compound.

Relativistic Effects on Antimony Bonding

Antimony (Sb) is a heavy element (Z=51), and as such, relativistic effects can have a noticeable influence on the electronic structure and bonding of its compounds. These effects arise from the high velocity of the inner-shell electrons, which approach a significant fraction of the speed of light. This leads to a relativistic contraction and stabilization of the s and p orbitals and an expansion and destabilization of the d and f orbitals.

For this compound, the most significant relativistic effect is the contraction of the 5s orbital of the antimony atom. This contraction makes the 5s electrons more tightly bound to the nucleus and less available for bonding, an effect often referred to as the "inert pair effect." While antimony is in a +5 oxidation state in this compound, the relativistic stabilization of the 5s orbital can still influence the bond lengths and angles.

EffectDescriptionImpact on this compound
s-orbital ContractionIncreased attraction of s-electrons to the nucleus.Stabilization of the 5s orbital, potentially influencing bond lengths and strengths.
d-orbital ExpansionDecreased attraction of d-electrons to the nucleus.Minor influence as d-orbitals are less involved in bonding in main group elements.
Spin-Orbit CouplingInteraction between electron spin and orbital angular momentum.Splitting of molecular orbital energy levels, potentially affecting spectroscopic properties.

This table is generated based on established principles of relativistic effects in heavy element chemistry and their theoretical application to this compound.

Reactivity and Reaction Mechanisms of Chlorofluorotrimethylantimony

Lewis Acidity and Acceptor Properties of the Antimony(V) Center

The antimony(V) center in compounds like chlorofluorotrimethylantimony acts as a Lewis acid, capable of accepting electron density from Lewis bases. researchgate.netwikipedia.org This acidity is a key feature of its chemistry, stemming from the presence of an empty σ-orbital that can interact with donor molecules. nih.gov The oxidation of antimony from the +3 to the +5 state significantly enhances its Lewis acidity. nih.govrsc.orgacs.org This is attributed to a deepening of the σ-hole and a stabilization of the σ orbital, making the Sb(V) center a better electron acceptor. nih.govacs.org

Comparison with Other Pnictogen Halides

The Lewis acidity of pnictogen halides (halides of Group 15 elements: P, As, Sb) generally increases down the group. nih.gov Experimental and computational studies have shown that antimony pentahalides are stronger Lewis acids than their phosphorus and arsenic counterparts. For instance, SbCl₅ is a much stronger chloride acceptor than PCl₅. nih.gov This trend is also observed in their fluoride (B91410) derivatives, with gas-phase fluoride ion affinities (FIAs) increasing from PF₅ to SbF₅. nih.gov

Computational analyses reveal that while moving down the group from phosphorus to antimony, the stabilizing electrostatic and orbital interaction energies with a Lewis base decrease. However, the Lewis acidity of antimony compounds is greater due to lower destabilizing contributions from Pauli repulsion and strain energy. nih.govacs.org The larger size of the antimony atom allows for greater flexibility of its ligands and reduces steric clash upon adduct formation. acs.org

Influence of Halogen and Alkyl Substituents on Acidity

The nature of the substituents on the antimony(V) center has a profound impact on its Lewis acidity. The replacement of organic groups with halogens increases the acceptor strength of antimony(V) compounds. nepjol.info This leads to a general Lewis acidity sequence of RSbX₄ > R₂SbX₃ > R₃SbX₂. nepjol.info In the case of this compound, (CH₃)₃SbClF, the presence of three electron-donating methyl groups reduces the Lewis acidity compared to SbCl₅. However, the electronegative chlorine and fluorine atoms enhance its acidity relative to pentalkylantimony compounds like (CH₃)₅Sb.

The specific halogens also play a crucial role. More electronegative substituents increase Lewis acidity. wikipedia.org Therefore, trimethylantimony (B1201520) difluoride, (CH₃)₃SbF₂, is a stronger Lewis acid than trimethylantimony dichloride, (CH₃)₃SbCl₂. nih.gov It can be inferred that the Lewis acidity of this compound, (CH₃)₃SbClF, would lie between that of (CH₃)₃SbF₂ and (CH₃)₃SbCl₂. The introduction of highly electron-withdrawing groups, such as trifluoromethyl (CF₃) or pentafluorophenyl (C₆F₅), in place of alkyl groups can dramatically increase the Lewis acidity, enabling the formation of stable adducts even with weak Lewis bases. nepjol.inforsc.orgnih.gov

Below is a table comparing the Lewis acidity of various antimony compounds, where a higher positive charge on the antimony atom, as indicated by electrostatic potential maps, corresponds to higher Lewis acidity. wikipedia.org

CompoundRelative Lewis AcidityNotes
Sb(C₆F₅)₃(o-O₂C₆Cl₄)Very HighEnhanced by electron-withdrawing C₆F₅ and catecholate ligands. wikipedia.org
Sb(C₆F₅)₃HighThe C₆F₅ groups significantly increase acidity compared to phenyl groups. wikipedia.org
(CF₃)₃SbCl₂HighThe CF₃ groups are strongly electronegative, enhancing acidity. nepjol.info
(CH₃)₃SbF₂ModerateMore acidic than the dichloride due to the higher electronegativity of fluorine. nih.gov
(CH₃)₃SbCl₂ModerateA known Lewis acid that forms adducts with various donors. nepjol.infotandfonline.com
(CH₃)₃SbBr₂ModerateExpected to be slightly less acidic than the dichloride.
Ph₃SbCl₂LowDoes not readily associate with chloride ions, indicating weak acidity. nih.govacs.org

Oxidative Addition and Reductive Elimination Pathways

Oxidative addition and reductive elimination are fundamental reaction pathways in organometallic chemistry, involving changes in the oxidation state and coordination number of the metal center. For antimony, these processes typically involve the Sb(III)/Sb(V) redox couple.

Oxidative Addition: This process involves the addition of a molecule to a lower-valent antimony center, increasing its oxidation state from Sb(III) to Sb(V). For example, trivalent stibines (R₃Sb) can react with halogens to form pentavalent dihalostiboranes (R₃SbX₂). wikipedia.org

R₃Sb (Sb(III)) + X₂ → R₃SbX₂ (Sb(V))

Similarly, organoantimony(I) compounds can undergo oxidative addition to form Sb(III) species. researchgate.net this compound itself is typically formed via the oxidative addition of a suitable reagent to a trimethylantimony(III) precursor.

Reductive Elimination: This is the reverse process, where two ligands are eliminated from a higher-valent antimony center, reducing its oxidation state from Sb(V) to Sb(III). This pathway is crucial in many catalytic cycles involving antimony. For instance, heating certain pentavalent organoantimony compounds can lead to the reductive elimination of organic molecules, regenerating the trivalent stibine. nih.gov

R₃SbXY (Sb(V)) → R₃Sb (Sb(III)) + XY

Reductive elimination from Sb(V) can be facilitated by the presence of hard, high-oxidation-state acceptors and soft phosphine (B1218219) donors. rsc.orgrsc.org The high charge concentration on some cationic Sb(V) complexes can also drive reductive elimination to yield elemental antimony. rsc.orgrsc.org

Ligand Exchange and Substitution Reactions

Ligand exchange, or substitution, is a common reaction for pentacoordinate organoantimony(V) halides. savemyexams.comlibretexts.orgsavemyexams.com In these reactions, one or more ligands attached to the antimony center are replaced by other ligands from the reaction medium. savemyexams.comsavemyexams.com For a mixed halide like this compound, ligand scrambling reactions are highly probable, especially in the presence of other halide sources. This can lead to an equilibrium mixture of species like (CH₃)₃SbF₂, (CH₃)₃SbCl₂, and (CH₃)₃SbClF.

Theoretical studies on the ligand exchange reactions of pentamethylantimony (B82064) (Me₅Sb) suggest a concerted mechanism. acs.org The process involves a transition state where the incoming and outgoing ligands are simultaneously associated with the antimony center. The presence of different halogens in (CH₃)₃SbClF adds complexity, as the relative lability of the Sb-Cl versus the Sb-F bond will influence which ligand is more readily exchanged. Generally, the weaker Sb-Cl bond would be expected to be more labile than the stronger Sb-F bond.

These substitution reactions can proceed through different mechanisms, including dissociative (where a ligand first detaches) or associative (where a new ligand first attaches) pathways. libretexts.org The specific mechanism will depend on factors like the nature of the ligands, the solvent, and the reaction conditions.

Kinetic and Thermodynamic Studies of Reaction Pathways

The study of reaction kinetics and thermodynamics helps to understand whether a reaction is favorable and how fast it proceeds. wikipedia.org A reaction is under thermodynamic control if the product distribution is governed by the relative stability of the products. wikipedia.orgfiveable.me In contrast, a reaction is under kinetic control if the product distribution is determined by the relative rates of formation of the products. wikipedia.orgfiveable.me

For organoantimony compounds, kinetic studies have been performed for reactions like ligand exchange. For example, the base-catalyzed reaction of Ph₂SbC₆F₅ with phenylacetylene (B144264) was found to be first-order with respect to the catalyst, the alkyne, and the stibine. researchgate.net

Thermodynamic data, such as fluoride ion affinities (FIAs), provide a quantitative measure of Lewis acidity. wikipedia.org Computational studies have been instrumental in determining these values for a wide range of pnictogen compounds, allowing for systematic comparisons. nih.govnih.govacs.org For instance, the calculated FIA for SbF₅ is significantly higher than for PF₅, confirming its stronger Lewis acidity. nih.gov

Influence of Hypervalent Interactions on Reaction Mechanisms

Antimony(V) compounds like this compound are examples of hypervalent molecules, meaning the central antimony atom formally has more than eight electrons in its valence shell. The bonding in these trigonal bipyramidal structures is often described using the three-center, four-electron (3c-4e) bond model for the axial ligands (in this case, Cl and F). This model involves a delocalized molecular orbital system that accommodates four electrons across three atoms.

This hypervalent bonding has a direct influence on reaction mechanisms. The relative weakness and polarizability of the axial bonds make them the primary sites for ligand substitution and other reactions. acs.org Theoretical studies on ligand exchange in hypervalent antimony and tellurium compounds highlight the crucial role of these interactions. acs.org The mechanism can be stepwise or concerted depending on the nature of the ligands. acs.org

Furthermore, intramolecular interactions in hypervalent antimony compounds can be tuned by changing ligands or the oxidation state of the antimony atom, which in turn affects their electronic and optical properties. researchgate.net The ability to form hypervalent intermediates and transition states is key to many reaction pathways, such as the proposed nucleophilic attack at the antimony center during some phosphine-catalyzed decomposition reactions. rsc.org

Coordination Chemistry and Adduct Formation

Formation of Coordination Complexes with Lewis Bases

The ability of the antimony(V) center in compounds like chlorofluorotrimethylantimony to accept electron pairs allows for the formation of coordination complexes, or adducts, with Lewis bases. mdpi.comlibretexts.org These bases donate a pair of electrons to the antimony atom, forming a coordinate covalent bond. libretexts.org The stability and structure of these adducts are influenced by factors such as the nature of the Lewis base, the steric and electronic properties of the substituents on the antimony atom, and the reaction conditions.

Antimony(V) compounds exhibit a strong affinity for oxygen-donor ligands. alfa-chemistry.com These ligands, which include alcohols, ethers, ketones, and carboxylates, coordinate to the antimony center through one or more oxygen atoms. cirad.fr For instance, pentavalent antimony forms stable 1:1 or 1:3 complexes with organic ligands containing O-functional groups, such as carboxylic and hydroxyl groups. cirad.frgeoscienceworld.org

In reactions with bidentate oxygen-donor ligands like acetylacetone, organoantimony(V) dichlorides have been shown to form six-coordinate complexes. ontosight.ai Similarly, reactions with lapachol (B1674495), a naturally occurring naphthoquinone, lead to the formation of six-coordinated antimony(V) complexes where the lapachol ligand coordinates to the antimony atom. mdpi.comnih.gov X-ray diffraction studies of trimethylantimony(V) disalicylates reveal a trigonal bipyramidal geometry where the salicylate (B1505791) ligands are monodentate, coordinating through an oxygen atom of the carboxylate group. colab.ws

The interaction with multidentate ligands containing oxygen donors can lead to various structural motifs. For example, the reaction of triphenylantimony (B1630391) with 3,4-dihydroxybenzoic acid in the presence of hydrogen peroxide results in a tetranuclear macrocyclic complex. researchgate.net

Table 1: Examples of Antimony(V) Complexes with Oxygen-Donor Ligands

Antimony(V) PrecursorOxygen-Donor LigandResulting Complex TypeCoordination NumberReference
Ph₃SbCl₂LapacholMonomeric6 mdpi.comnih.gov
R₃Sb(OPri)₂N-heterocyclic carboxylic acidsDicarboxylates5 colab.ws
Sb(V) saltsCatechol, Xylitol1:3 Complex6 geoscienceworld.org
Sb(V) saltsOxalic acid, Citric acid1:1 Complex6 cirad.frgeoscienceworld.org

Note: Ph = Phenyl, R = Alkyl or Aryl group, Pr = Propyl

Nitrogen-donor ligands, such as amines, pyridines, and imines, are widely used in the coordination chemistry of both transition and main group elements. mdpi.comalfa-chemistry.com Organoantimony(V) compounds readily form adducts with these ligands. researchgate.net For example, tris(pentafluorophenyl)antimony(V) dichloride forms neutral hexa-coordinate adducts with pyridine (B92270) and 3-picoline. researchgate.net

The coordination of nitrogen-donor ligands can lead to various geometries. For instance, the reaction of Ph₃SbCl₂ with lapachol in the presence of an amine can lead to substitution and complex formation. mdpi.comnih.gov The stability of the Sb-N coordinate bond is influenced by the electronic effects of the substituents on the antimony atom. researchgate.net The versatility of nitrogen-donor ligands allows for the synthesis of complexes with a range of coordination numbers and geometries. unicam.itnih.gov

While less common than oxygen and nitrogen donors, sulfur-donor ligands also form complexes with organoantimony(V) compounds. Thiosemicarbazones and other sulfur-containing ligands can coordinate to metal centers. alfa-chemistry.com For example, tris(pentafluorophenyl)antimony(V) dichloride forms a neutral adduct with thiourea (B124793) (TU). researchgate.net Metal thiolate complexes can undergo reactions with singlet oxygen, indicating interaction between the sulfur-containing ligand and the metal center. nih.gov Triazole ligands, which contain both nitrogen and sulfur donor atoms, can act as bidentate ligands, coordinating to metal ions through both the sulfur and a nitrogen atom. nih.gov

Investigation of Coordination Numbers and Geometries

The coordination number and geometry of the resulting antimony(V) complexes are determined by the number and type of ligands attached to the central antimony atom. libretexts.orglibretexts.org The most common coordination number for these complexes is six, typically resulting in an octahedral geometry. ontosight.ai However, five, seven, and even eight-coordinate species have also been observed.

Hexacoordination is a prevalent feature in the chemistry of antimony(V). researchgate.net These complexes often adopt a distorted octahedral geometry. researchgate.net For example, the complex Me₃SbSab, formed with a tridentate ligand, has a distorted octahedral structure in the crystalline state. researchgate.net Similarly, Sb(V) forms six-fold coordinated complexes with various organic ligands, resulting in an octahedral geometry where the central Sb(V) atom is coordinated to six oxygen atoms. cirad.frgeoscienceworld.org The reaction of Ph₃SbCl₂ with lapachol also yields a six-coordinated antimony(V) complex. mdpi.comnih.gov In some cases, two monodentate ligands can coordinate to a tetra-substituted silane (B1218182) to form a hexacoordinate silicon complex with a trans-arrangement of the nitrogen donors, a principle that can be extended to antimony. mdpi.com

Table 2: Selected Hexacoordinate Antimony(V) Complexes and their Geometries

ComplexLigandsGeometryReference
Me₃SbSabTridentate Schiff baseDistorted Octahedral researchgate.net
Sb(V)-catecholThree bidentate catechol ligandsOctahedral geoscienceworld.org
(Lp)(Ph₃Sb)OHLapachol, Phenyl, HydroxylSix-coordinated mdpi.comnih.gov
(C₆F₅)₃SbCl₂·LCl, C₆F₅, L (e.g., Py, TU)Octahedral researchgate.net

Note: Me = Methyl, Sab = Tridentate ligand, Lp = Lapachol, Ph = Phenyl, C₆F₅ = Pentafluorophenyl, L = Lewis base, Py = Pyridine, TU = Thiourea

While less frequent, higher coordination numbers for antimony(V) have been reported. Heptacoordinate complexes often adopt geometries such as a pentagonal bipyramid or a capped octahedron. researchgate.netresearchgate.net For instance, some substituted tertiary arylantimony(V) complexes with dibasic tetradentate Schiff bases have been suggested to have a pentagonal bipyramidal structure, resulting in a seven-coordinate antimony center. researchgate.net The formation of these higher coordinate species is often favored by the use of polydentate ligands that can wrap around the central metal atom. The investigation into these higher coordination states is an active area of research in organoantimony chemistry. There is currently limited specific information available in the search results regarding octacoordinate this compound complexes.

Intramolecular Donor-Acceptor Interactions

Intramolecular donor-acceptor interactions play a crucial role in the stereochemistry and stability of organoantimony compounds. These non-bonding interactions occur when a pendant donor atom, typically nitrogen or oxygen, within the organic framework coordinates to the Lewis acidic antimony center. This results in the formation of a chelate-like ring structure, influencing the coordination geometry and reactivity of the molecule.

While no specific studies on this compound containing nitrogen-donor ligands are available, extensive research on related organoantimony compounds provides a strong basis for predicting its behavior. In numerous organoantimony(III) and organoantimony(V) compounds featuring ligands with pendant amino groups, significant intramolecular Sb-N interactions have been observed. researchgate.netnih.gov These interactions are strong enough to influence the molecular geometry, often leading to a distorted trigonal-bipyramidal or octahedral environment around the antimony atom. rsc.org

Table 1: Representative Sb-N Intramolecular Bond Distances in Organoantimony Compounds

CompoundSb-N Distance (Å)Coordination GeometryReference
[2-(Me₂NCH₂)C₆H₄]PhSbBr2.768(3)Distorted pseudo-trigonal-bipyramidal nih.gov
[2-(Me₂NCH₂)C₆H₄]MesSbBr2.801(4)Distorted pseudo-trigonal-bipyramidal nih.gov
[2-(Me₂NCH₂)C₆H₄]₂SbCl2.654(2), 2.693(2)Distorted square pyramidal rsc.org

This table presents data from related compounds to infer potential interactions for this compound.

Similar to Sb-N interactions, intramolecular Sb-O interactions are well-documented in organoantimony chemistry. These interactions are prevalent in compounds containing pendant carbonyl, hydroxyl, or ether functionalities. The oxygen atom, with its lone pairs of electrons, can coordinate to the antimony center, leading to the formation of stable chelate rings.

In the context of this compound, while direct evidence is absent, the principles derived from analogous systems are applicable. For example, in triorganoantimony(V) compounds with carboxylate ligands, the carbonyl oxygen often forms an intramolecular bond with the antimony atom. researchgate.net X-ray diffraction studies on related compounds have revealed Sb∙∙∙O distances that are shorter than the sum of the van der Waals radii, indicating a significant bonding interaction. researchgate.net The presence of electronegative fluorine and chlorine atoms in this compound would be expected to enhance the Lewis acidity of the antimony center, thereby favoring such intramolecular coordination if a suitable oxygen-containing ligand were present.

Table 2: Illustrative Sb-O Intramolecular Bond Distances in Organoantimony Compounds

CompoundSb∙∙∙O Distance (Å)Coordination GeometryReference
Tris(2-methoxyphenyl)antimony difluoride3.25(5), 3.04(3), 3.11(5)Distorted trigonal-bipyramidal researchgate.net
Triphenylantimony diacetate2.113(3)Distorted trigonal-bipyramidal researchgate.net

This table showcases data from analogous compounds to predict the behavior of this compound.

Role of Chelating Ligands in Stabilizing Antimony(V) Adducts

Chelating ligands are instrumental in the stabilization of organoantimony(V) adducts. By binding to the antimony center through two or more donor atoms, these ligands form stable ring structures that enhance the thermodynamic and kinetic stability of the resulting complexes. This "chelate effect" is a cornerstone of coordination chemistry and is particularly important for the often labile antimony(V) species. nottingham.ac.uk

A variety of chelating ligands, including β-diketonates, Schiff bases, and dithiophosphinates, have been successfully employed to form stable adducts with organoantimony(V) moieties. nottingham.ac.ukresearchgate.net These ligands can be bidentate, tridentate, or even tetradentate, leading to a range of coordination numbers and geometries around the antimony atom, most commonly octahedral and pentagonal bipyramidal. researchgate.net The substitution of hydrocarbon groups on antimony with more electronegative groups, such as halogens, generally increases the Lewis acidity of the antimony center, facilitating the formation of stable adducts with chelating ligands. nepjol.infonepjol.info

Given the enhanced Lewis acidity of the antimony center in this compound due to the presence of both chloro and fluoro substituents, it is highly probable that it would form stable and well-defined adducts with a variety of chelating ligands. The specific nature of the resulting complex would depend on the denticity and steric profile of the chelating ligand.

Supramolecular Assembly via Coordination Bonds

The ability of organoantimony compounds to participate in the formation of supramolecular assemblies is an emerging area of research. These complex architectures are constructed through non-covalent interactions, including coordination bonds, hydrogen bonds, and π-π stacking interactions. rsc.org The directional nature of the bonds to the antimony center, along with the potential for secondary bonding interactions, makes organoantimony compounds attractive building blocks for crystal engineering. mdpi.com

While specific examples involving this compound are not yet reported, related organoantimony compounds have been shown to form supramolecular structures. For instance, tripodal ligands containing antimony at the bridgehead have been used to construct metal-organic frameworks (MOFs) through coordination with metal ions. researchgate.net In other cases, weak intermolecular interactions, such as C–H∙∙∙Cl–Sb hydrogen bonds, can lead to the formation of extended one-, two-, or three-dimensional networks. rsc.orggoogle.ca

The presence of both a chloro and a fluoro ligand in this compound offers intriguing possibilities for its involvement in supramolecular chemistry. These halogen atoms could act as acceptors for hydrogen bonds or participate in other weak intermolecular interactions, leading to the formation of novel supramolecular architectures. Further research in this area could uncover new materials with interesting structural and functional properties.

Computational Studies and Theoretical Modeling

Computational Prediction of Spectroscopic Parameters

The theoretical prediction of spectroscopic data is a cornerstone of modern computational chemistry, offering insights into molecular structure and bonding.

Simulated Vibrational Spectra (IR and Raman)

To understand the vibrational modes of chlorofluorotrimethylantimony, computational methods such as Density Functional Theory (DFT) would be employed. These calculations would yield the harmonic vibrational frequencies, which are fundamental to interpreting experimental infrared (IR) and Raman spectra. The simulation process involves optimizing the molecule's geometry to a minimum energy state and then calculating the second derivatives of the energy with respect to the atomic positions. The resulting vibrational modes can be assigned to specific bond stretches, bends, and torsions within the molecule. While no specific data exists for this compound, for other complex molecules, DFT methods have been shown to provide reliable vibrational assignments when compared with experimental data. grafiati.comacs.org

Electronic Spectra (UV-Vis) Prediction using TD-DFT

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for predicting the electronic absorption spectra (UV-Vis) of molecules. mdpi.comrsc.orgyoutube.comyoutube.com This method calculates the excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states. For this compound, TD-DFT calculations would reveal the wavelengths of maximum absorption (λmax) and the intensities of these absorptions, providing a theoretical UV-Vis spectrum. Such information is crucial for understanding the electronic structure and potential photochemical behavior of the compound. The accuracy of TD-DFT predictions can be influenced by the choice of functional and basis set, and often requires benchmarking against experimental data, which is currently unavailable for this specific molecule. mdpi.com

Theoretical Exploration of Reaction Mechanisms

Computational chemistry offers a window into the energetic landscapes of chemical reactions, allowing for the detailed study of reaction pathways that are often difficult to observe experimentally.

Potential Energy Surface Mapping

A potential energy surface (PES) is a multidimensional surface that describes the energy of a molecule or a system of molecules as a function of its geometry. For a reaction involving this compound, mapping the PES would involve calculating the energy at numerous points along the reaction coordinate, which represents the progress of the reaction. This would allow for the identification of reactants, products, intermediates, and transition states. Understanding the PES is fundamental to predicting the feasibility and outcome of a chemical reaction. pschemicals.combdmaee.net

Transition State Characterization

A transition state is the highest energy point along the lowest energy path of a reaction, representing the energetic barrier that must be overcome for the reaction to proceed. Computational methods can be used to locate and characterize the geometry and energy of transition states for reactions involving this compound. Techniques such as synchronous transit-guided quasi-Newton (STQN) methods are employed to find these critical points on the PES. The vibrational frequencies of the transition state are also calculated, with the presence of a single imaginary frequency confirming its identity as a true transition state. The energy of the transition state relative to the reactants determines the activation energy of the reaction. rsc.orgntu.ac.uk

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including their conformational changes. hlrn.denih.govbyu.eduacs.org An MD simulation of this compound would involve solving Newton's equations of motion for the atoms in the molecule over a period of time, governed by a force field that describes the interatomic interactions. This would generate a trajectory of the molecule's motion, from which various properties, including conformational preferences and the dynamics of conformational changes, could be analyzed. Such simulations are particularly useful for understanding the flexibility of the molecule and the relative populations of different conformers at a given temperature. ntu.ac.uk

Quantitative Structure-Property Relationship (QSPR) Modeling for Organoantimony Compounds

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical correlation between the structural features of molecules and their physicochemical properties. scipublications.comnih.govtandfonline.com These models are instrumental in predicting the properties of new or untested compounds, thereby accelerating the discovery and development of novel materials and therapeutic agents. afantitis.comfrontiersin.orgresearchgate.net

In the context of organoantimony compounds, QSPR studies have been particularly insightful in predicting their biological activities. A notable application is in the prediction of the anti-leishmanial activity of antimony(III) complexes. Leishmaniasis is a parasitic disease for which antimony-based drugs have historically been a cornerstone of treatment. researchgate.net

One such study focused on developing QSPR models for a series of carboxylates and their antimony(III) complexes against various Leishmania strains. scipublications.com The researchers employed Density Functional Theory (DFT) to calculate quantum chemical descriptors for the compounds. These descriptors, which quantify different electronic and structural properties of the molecules, were then used as independent variables in a Multiple Linear Regression (MLR) analysis to predict the 50% inhibitory concentration (IC50), a measure of the compounds' anti-leishmanial activity.

The reliability of the developed QSPR models was assessed using the correlation coefficient (r²) and the cross-validated correlation coefficient (r²CV). The key descriptors identified as being influential in predicting the anti-leishmanial activity included molecular electronegativity, global softness, dipole moment, and total energy. scipublications.com For instance, a higher molecular electronegativity and global softness were found to be correlated with the anti-leishmanial activity against L. major. scipublications.com

Leishmania StrainKey Molecular Descriptorsr²CVReference
L. majorMolecular Electronegativity, Global Softness0.8260.426 scipublications.com
L. major (Pak)Dipole Moment, Total Energy0.9050.507 scipublications.com
L. tropicaNot specified0.9800.932 scipublications.com
L. mex mexNot specified0.7810.580 scipublications.com
L. donovaniNot specified0.6340.376 scipublications.com

These QSPR models demonstrate the potential to rationally design more effective organoantimony-based drugs by tuning their structural and electronic properties to maximize their therapeutic effect.

Computational Design of Novel Antimony-Containing Structures

The computational design of novel molecules offers a pathway to tailor-made compounds with specific, desired properties. This in silico approach allows for the exploration of vast chemical spaces and the pre-screening of candidates before their actual synthesis, saving significant time and resources. nih.gov For antimony-containing structures, computational design has been applied to various fields, from medicine to materials science.

In the realm of medicinal chemistry, computational methods are being used to design novel anti-leishmanial drugs. researchgate.netnih.gov For example, researchers have synthesized and evaluated new tri- and pentavalent antimony complexes with phenolic ligands. The design process was supported by DFT studies to evaluate the structural parameters of the proposed complexes. researchgate.net Molecular docking, another computational technique, can be employed to predict how these designed antimony compounds will bind to specific protein targets within the Leishmania parasite, providing insights into their mechanism of action and helping to optimize their design for better efficacy. nih.govturkiyeparazitolderg.org

Beyond medicine, computational design is crucial in the discovery of novel antimony-containing materials with unique electronic and optical properties. A significant area of research is the development of transparent conducting oxides (TCOs). TCOs are materials that are both optically transparent and electrically conductive, making them essential components in devices like solar cells and flat-panel displays. Using hybrid density functional theory, scientists have computationally predicted that F-doped Sb₂O₅ could be a promising n-type TCO. nih.gov These theoretical calculations guide experimentalists in synthesizing new materials with potentially superior performance.

The design process often involves high-throughput computational screening, where a large number of potential structures are evaluated based on calculated properties. This approach has been used to identify new antimony-based materials for thermoelectric applications, which can convert heat energy into electrical energy. nih.gov

Designed Antimony-Containing StructureComputational Method(s)Target ApplicationPredicted Properties/FunctionReference
Tri- and Pentavalent Antimony Complexes with Phenolic LigandsDFT, Molecular DockingAnti-leishmanial AgentsPotent and safe antileishmanial activity with low cytotoxicity. researchgate.net
F-doped Sb₂O₅Hybrid Density Functional TheoryTransparent Conducting Oxide (TCO)High electrical conductivity and optical transparency. nih.gov
Antimony ChalcogenidesDensity Functional Theory, Evolutionary AlgorithmThermoelectric MaterialsEfficient thermoelectric performance. nih.gov
Lewis Acidic Organo-antimony(V) CompoundsNot specifiedIonophores for Fluoride-Selective ElectrodesStrong binding affinity to fluoride (B91410) ions. bohrium.com

The synergy between computational design and experimental validation is a powerful paradigm for the discovery of new antimony-containing compounds with tailored functionalities for a wide range of technological and medical applications.

Advanced Research Applications in Chemical Transformations

Catalytic Roles in Organic Synthesis

No information was found regarding the catalytic activity of chlorofluorotrimethylantimony in organic synthesis.

There is no available data on the mechanism of action of this compound in cross-coupling reactions.

No research could be found detailing the use of this compound for the arylation or ethynylation of organic halides.

The potential for this compound to act as a Lewis acid catalyst for carbonyl additions is not documented in the available literature.

Transmetalating Agent Functions in Catalytic Cycles

No information exists in the public domain concerning the function of this compound as a transmetalating agent.

Potential in CO₂ Chemical Fixation Reactions

There is no research available on the application of this compound in the chemical fixation of carbon dioxide.

Exploration in the Synthesis of Organometallic Polymers and Frameworks (focus on chemical methodology)

The chemical methodology for using this compound in the synthesis of organometallic polymers and frameworks has not been described in any located sources.

Role in Chemical Synergism within Halogenated Systems

The concept of chemical synergism, where the combined effect of two or more substances is greater than the sum of their individual effects, is a cornerstone of modern catalysis and materials science. Within the realm of halogenated systems, the interplay between different halogens and a central metallic or metalloid element can lead to unique and enhanced reactivity. While specific research on this compound is not extensively documented in publicly available scientific literature, we can infer its potential role by examining the well-established synergistic effects observed in related organoantimony compounds and halogen-antimony systems.

The primary synergistic mechanism in such systems often revolves around halogen exchange (halex) reactions and the modification of Lewis acidity at the antimony center. The presence of two different halogens, chlorine and fluorine, directly bonded to the trimethylantimony(V) core suggests a potential for nuanced reactivity that is not present in the corresponding homoleptic dihalides (e.g., trimethylantimony (B1201520) dichloride or trimethylantimony difluoride).

One of the most well-documented synergistic systems involving antimony is the antimony-halogen flame retardant system. In these applications, antimony trioxide reacts with halogenated compounds to produce antimony trihalides or antimony oxyhalides. These species act as gas-phase radical traps, interrupting the combustion cycle. The efficiency of this process is a classic example of synergism, where the combination of antimony and a halogen source is significantly more effective at flame retardancy than either component alone.

In the context of chemical transformations, a compound like this compound could participate in synergistic catalysis through several mechanisms. The differential lability of the antimony-chlorine and antimony-fluorine bonds is a key factor. Generally, the Sb-Cl bond is more reactive and susceptible to cleavage than the more polarized and stronger Sb-F bond. This difference in reactivity could be exploited in sequential or cooperative catalytic cycles.

For instance, in a halogen exchange reaction, the this compound could act as a halogen shuttle. The chlorine atom could be selectively transferred to an organic substrate, followed by a subsequent fluorination step, either by the same molecule or in concert with another fluorinating agent. The trimethylstibine core [(CH₃)₃Sb] would serve to stabilize the transition states and intermediates throughout this process.

The Lewis acidity of the antimony center is also modulated by the nature of the halogen substituents. The high electronegativity of fluorine would increase the Lewis acidity of the antimony atom, making it a more effective activator for electrophilic catalysis. This enhanced Lewis acidity could, in turn, promote the reactivity of the chlorine ligand, creating a synergistic effect where the fluorine atom enhances the reactivity of the chlorine atom in a substitution reaction.

The table below outlines the key properties of the bonds involved, which underpin the potential for synergistic reactivity in this compound.

BondAverage Bond Energy (kJ/mol)Covalent/Ionic CharacterLability/Reactivity
Sb-C~215Primarily CovalentRelatively Inert
Sb-Cl~315Polar CovalentHigh
Sb-F~440Highly Polar/IonicLow

This differential reactivity is central to the concept of synergism in mixed halide systems. The presence of both a highly reactive site (Sb-Cl) and a more stable, yet potentially transferable, group (Sb-F) within the same molecule allows for a multi-step, cooperative mechanism that would not be possible with a homoleptic dihalide.

Furthermore, the interaction of this compound with co-catalysts or additives in a halogenated solvent could lead to even more complex synergistic effects. The solvent itself could participate in the halogen exchange, or a co-catalyst could facilitate the regeneration of the active antimony species.

While direct experimental data on this compound is scarce, the principles of halogen-antimony synergism and the known reactivity of related organoantimony(V) dihalides provide a strong foundation for predicting its potential as a synergistic agent in chemical transformations within halogenated systems. Future research in this area would be invaluable to unlock the full potential of such mixed-halogen organometallic compounds.

Q & A

Basic Research Questions

Q. What established synthetic routes exist for Chlorofluorotrimethylantimony, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves reacting trimethylantimony with chlorine and fluorine sources under controlled inert conditions. Purity optimization includes:

  • Stepwise purification : Fractional distillation or column chromatography to isolate intermediates.
  • Characterization : Validate purity via <sup>1</sup>H/<sup>19</sup>F NMR and X-ray crystallography (≥98% purity threshold) .
  • Reagent ratios : Adjust stoichiometric ratios (e.g., 1:1.2 Sb:Cl/F) to minimize byproducts. Refer to PubChem for analogous compound protocols .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

  • Methodological Answer :

  • Multinuclear NMR : <sup>13</sup>C NMR for methyl group environments; <sup>121/123</sup>Sb NMR for antimony coordination .
  • FTIR : Identify Sb-C and Sb-F vibrational modes (600-800 cm<sup>-1</sup> range) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]<sup>+</sup>). Cross-reference with EPA DSSTox for spectral validation .

Q. How can researchers design preliminary experiments to assess this compound’s stability under varying conditions?

  • Methodological Answer :

  • Factorial Design : Test variables like temperature (25–100°C), humidity (0–80% RH), and light exposure using a 2<sup>3</sup> matrix .
  • Stability Metrics : Monitor decomposition via HPLC every 24 hours. Tabulate results (example):
ConditionDegradation Rate (%/day)
25°C, 0% RH, dark0.5
50°C, 50% RH, light12.3
  • Control Groups : Include inert atmosphere (N2) to isolate oxidative effects .

Advanced Research Questions

Q. How can factorial design resolve contradictory data on this compound’s catalytic activity in fluorination reactions?

  • Methodological Answer :

  • Variable Screening : Test catalyst loading (1–5 mol%), solvent polarity (DMF vs. THF), and substrate scope (aryl vs. alkyl halides).
  • ANOVA Analysis : Identify significant interactions (e.g., solvent × substrate, p < 0.05) to explain discrepancies .
  • Replication : Repeat trials with adjusted parameters (e.g., higher Sb purity) to isolate confounding factors .

Q. What computational strategies align this compound’s electronic structure with observed reactivity in cross-coupling reactions?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or COMSOL Multiphysics to model frontier molecular orbitals (FMOs) and predict nucleophilic/electrophilic sites .
  • Kinetic Isotope Effects (KIE) : Compare experimental <sup>12</sup>C/<sup>13</sup>C ratios with simulated transition states to validate mechanisms .
  • Data Integration : Cross-reference computational results with EXAFS (Extended X-ray Absorption Fine Structure) for Sb-F bond lengths .

Q. How can researchers resolve contradictions in thermodynamic data (e.g., ΔHf) for this compound?

  • Methodological Answer :

  • Multi-Method Calorimetry : Compare DSC (Differential Scanning Calorimetry) and solution calorimetry under standardized conditions.
  • Error Analysis : Quantify instrument-specific biases (e.g., ±2 kJ/mol for DSC vs. ±5 kJ/mol for bomb calorimetry) .
  • Literature Synthesis : Re-evaluate prior datasets using meta-analysis frameworks to identify systematic errors .

Methodological Notes

  • Theoretical Frameworks : Anchor experimental designs to organometallic theory (e.g., HSAB principles for Sb-F bond stability) .
  • Data Validation : Use PubChem and EPA DSSTox for spectral/thermodynamic benchmarking .
  • Advanced Tools : Leverage AI-driven platforms (e.g., COMSOL) for predictive modeling and real-time experimental adjustments .

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